7-Oxo-nonanoic acid

Overview

Description

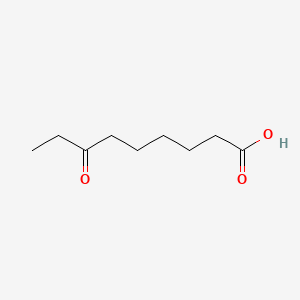

7-Oxo-nonanoic acid (systematic name: 7-oxononanoic acid) is a nine-carbon carboxylic acid featuring a ketone group at the seventh carbon position. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 188.22 g/mol (calculated based on its structure). Structurally, it is represented as CH₃(CH₂)₄CO(CH₂)₂COOH, combining a terminal carboxylic acid group and a mid-chain ketone functionality. This dual functionalization classifies it as an oxo carboxylic acid, a category defined by the International Union of Pure and Applied Chemistry (IUPAC) as compounds containing both a carboxy group and an aldehydic/ketonic group in the same molecule .

For example, ethyl 7-oxononanoate (C₁₁H₂₀O₃), its ethyl ester, is used in synthetic chemistry and industrial applications due to its volatility and solubility properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Oxo-nonanoic acid can be synthesized through the oxidative scission of oleic acid. This process involves the use of hydrogen peroxide as an oxidant and a peroxo-tungsten complex as a phase-transfer catalyst. The reaction is carried out in a biphasic organic-aqueous system at 85°C for 5 hours, resulting in high yields of the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the ozonolysis of oleic acid. This method, although effective, has several drawbacks, including the need for hazardous reagents and the generation of by-products. Alternative green chemistry approaches, such as the use of environmentally friendly oxidants and solvent-free systems, are being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-nonanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Nonanedioic acid (azelaic acid).

Reduction: 7-Hydroxy-nonanoic acid.

Substitution: Various substituted nonanoic acids depending on the substituent used

Scientific Research Applications

7-Oxo-nonanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role as a metabolite in various biological pathways.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-oxo-nonanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it is a substrate for the enzyme 8-amino-7-oxononanoate synthase, which catalyzes its conversion to biotin precursors. This enzyme-mediated reaction involves the decarboxylative condensation of L-alanine with pimeloyl-CoA, resulting in the formation of 8-amino-7-oxononanoate .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 7-Oxo-nonanoic acid and analogous oxo carboxylic acids:

(i) Position of the Oxo Group

- This compound vs. 5-Oxooctanoic acid: The shorter carbon chain (C8 vs.

- 7-Oxo-8-nonenoic acid: The conjugated double bond at C8 introduces unsaturation, increasing susceptibility to oxidation or Michael addition reactions compared to saturated analogs .

(ii) Functional Group Modifications

- 8-Amino-7-oxononanoic acid: The amino group at C8 enables participation in peptide bond formation or Schiff base chemistry, making it valuable in medicinal chemistry .

- Ethyl 7-oxononanoate: Esterification improves volatility, making it suitable for gas chromatography analysis or fragrance applications .

Biological Activity

7-Oxo-nonanoic acid (C9H16O3) is a medium-chain fatty acid that has garnered attention for its potential biological activities. This compound is part of a broader class of organic acids known for various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications in medicine and food preservation.

This compound is characterized by a ketone functional group at the seventh carbon position of the nonanoic acid chain. Its chemical structure can be represented as follows:

- Molecular Formula : C9H16O3

- Molecular Weight : 172.23 g/mol

- IUPAC Name : 7-Oxononanoic acid

Research indicates that this compound may influence various biological pathways:

- Phospholipase A2 Activation : It has been reported that 9-oxononanoic acid stimulates phospholipase A2, an enzyme critical in the arachidonic acid cascade, which plays a significant role in inflammatory responses and cell signaling .

- Antimicrobial Properties : Similar compounds within the fatty acid category exhibit antimicrobial activities. For instance, octanoic acid has shown effectiveness against various bacterial strains, suggesting a potential for this compound to possess similar properties .

- Food Preservation : Organic acids, including medium-chain fatty acids, are used as preservatives due to their ability to inhibit microbial growth. Their low pH can disrupt microbial cell membranes, thereby preventing spoilage .

Case Studies

A review of literature reveals several studies focusing on the biological activity of related compounds:

- Study on Fatty Acids and Antimicrobial Activity : A study highlighted that medium-chain fatty acids effectively inhibited the growth of pathogens such as Salmonella and E. coli. Although specific data on this compound was limited, its structural similarity to other active fatty acids suggests potential efficacy .

- Inflammatory Response Modulation : In vitro studies have shown that fatty acids can modulate inflammatory responses by influencing cytokine production and immune cell activity. The activation of phospholipase A2 may suggest a similar pathway for this compound .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H16O3 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 7-Oxononanoic acid |

| Biological Activity | Antimicrobial, anti-inflammatory |

| Potential Applications | Food preservation, pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 7-Oxo-nonanoic acid, and how can purity be validated?

- Methodological Answer :

- Synthesis : Use controlled oxidation of nonanoic acid derivatives (e.g., 9-oxo-nonanoic acid analogs) with oxidizing agents like pyridinium chlorochromate (PCC) under anhydrous conditions. Isotopic labeling (e.g., deuterated analogs) can aid in tracking reaction pathways .

- Purity Validation : Employ -NMR to confirm the absence of unreacted starting materials and byproducts. Compare spectral data with reference standards from databases like NIST Chemistry WebBook .

- Key Data : Typical -NMR shifts for the carbonyl group (7-oxo position) range between δ 2.1–2.5 ppm in CDCl₃.

Q. How can researchers analytically characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Combine IR spectroscopy to confirm the ketone group (C=O stretch ~1710 cm⁻¹) and -NMR for carbon backbone analysis.

- Chromatography : Use reverse-phase HPLC with UV detection (210–220 nm) for quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .

- Key Data : Retention times for 7-oxo derivatives in C18 columns typically range 8–12 minutes under isocratic elution (acetonitrile:water 60:40).

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Review : Conduct meta-analysis of existing literature to identify variables affecting bioactivity (e.g., concentration ranges, solvent systems, cell lines).

- Mechanistic Replication : Design dose-response assays in standardized models (e.g., human hepatocytes) to isolate confounding factors like metabolite interference (e.g., degradation products similar to 7-ketodeoxycholic acid) .

Q. How should researchers design stability studies for this compound under varying physiological and storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose the compound to stressors (e.g., pH 2–9, 40°C, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., decarboxylated derivatives) using high-resolution mass spectrometry (HRMS) .

- Long-Term Stability : Store samples at –80°C in argon-purged vials. Assess stability monthly using validated HPLC protocols .

- Key Data : Degradation kinetics (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions.

Q. What computational and experimental approaches are recommended to study the interaction of this compound with lipid membranes or enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Validate with experimental techniques like surface plasmon resonance (SPR) .

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion in dehydrogenase studies) to quantify inhibition/activation effects. Pair with X-ray crystallography to resolve binding modes .

Q. Guidelines for Rigorous Research Design

- Contradiction Analysis : Apply principal component analysis (PCA) to identify outliers in datasets and isolate experimental variables causing discrepancies .

- Ethical and Safety Compliance : Refer to safety data sheets (SDS) for handling protocols (e.g., PPE requirements, spill management) and adhere to institutional review boards (IRBs) for biological studies .

Properties

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.